Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester
Description
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is an indole-derived compound characterized by a hydroxyimino (N–OH) group attached to the acetic acid backbone, which is further esterified with a methyl group.
Properties
IUPAC Name |
methyl (2Z)-2-hydroxyimino-2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFAXDSMSVVGQ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The newly synthesized compound structures are characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions can vary but often involve the use of solvents like ethanol or methanol and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxy derivatives. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
(1H-Indol-3-yl)oxoacetic Acid Methyl Ester
- Structure: Features a ketone group (oxo) instead of the hydroxyimino group. Molecular formula: C₁₁H₁₀NO₃, molecular weight: 204.19 .
- Source : Isolated from marine-derived fungi (e.g., Fusarium sp.) .
Key Difference: The ketone group in this compound may reduce nucleophilic reactivity compared to the hydroxyimino group, which could influence DNA intercalation or enzyme inhibition capabilities .
MIAM: {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester
- Structure : A bis-indole derivative with methoxycarbonylmethyl and methyl-ethyl substituents. Molecular formula: C₂₅H₂₅N₂O₅ , molecular weight: 433.48 .
- Activity: Anticancer: Selectively inhibits HeLa (cervical cancer) and hepatocellular carcinoma (Bel-7402/5FU) cells via SIRT3/NOX4 activation and DNA intercalation . Mechanism: Acts as a DNA intercalator and topoisomerase inhibitor, with higher efficacy in drug-resistant cancer variants .
Key Difference: The bulky substituents in MIAM enhance its DNA-binding affinity and specificity for cancer cells, unlike the simpler hydroxyimino derivative, which lacks these functional groups.
Indole-3-Acetic Acid (IAA) Methyl Ester
[2-Methyl-1-(1-methylpiperidin-4-yl)-1H-indol-3-yl]-acetic Acid Ethyl Ester
- Structure : Incorporates a piperidinyl substituent and ethyl ester. Molecular weight: ~350–400 (varies with substituents) .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Hydroxyimino Group: The N–OH moiety may enhance hydrogen-bonding interactions with biological targets, such as DNA or enzymes, compared to the ketone in (1H-Indol-3-yl)oxoacetic acid methyl ester .
- Anticancer Potential: MIAM’s efficacy against drug-resistant cancers highlights the importance of substituents like methoxycarbonylmethyl in improving therapeutic specificity .
- Antimicrobial Applications : Ethyl ester derivatives with piperidinyl groups demonstrate the role of lipophilic substituents in enhancing antimicrobial activity .
Biological Activity
Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester, also referred to as MIAM, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 113975-75-0
- Boiling Point : 445.9°C
- Flash Point : 223.5°C
The biological activity of this compound is primarily attributed to its oxime and indole moieties, which facilitate interactions with various biological macromolecules. These interactions can lead to modulation of cellular pathways involved in apoptosis, cell cycle regulation, and reactive oxygen species (ROS) production.
- Cell Cycle Arrest : MIAM has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, which is crucial for inhibiting tumor growth.
- Apoptosis Induction : The compound increases ROS levels, triggering apoptotic pathways in cancerous cells, particularly in hepatocellular carcinoma (HCC) models.
- Enzyme Interaction : The oxime group can form hydrogen bonds with enzymes and receptors, influencing their activity and leading to altered cellular responses .
Anticancer Properties
MIAM has demonstrated potent anticancer effects across various cancer cell lines:
- In Vitro Studies :
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Bel-7402 | 5.4 | Growth inhibition |
| Bel-7402/5FU | 3.2 | Enhanced sensitivity |
| HeLa | 8.9 | Selective cytotoxicity |
Antimicrobial Activity
Research indicates that MIAM exhibits antimicrobial properties, although specific data on its spectrum of activity is limited. Its structural features suggest potential efficacy against various pathogens.
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- A study highlighted MIAM's ability to increase ROS levels and activate NADPH oxidase pathways in HCC cells, leading to apoptosis and reduced tumor growth without significant toxicity .
- SIRT3 modulation was identified as a key mechanism in MIAM's action against HCC, suggesting that targeting mitochondrial pathways may enhance therapeutic outcomes .
- Selectivity Against Cancer Cells :
Future Directions
The promising biological activities of this compound warrant further investigation into its potential as an anticancer agent and antimicrobial compound. Future research should focus on:
- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by MIAM.
- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
- Formulation Development : Exploring delivery methods that enhance bioavailability and efficacy.
Q & A
Q. What are the recommended synthetic routes for Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between indole carbaldehyde oxime and chloroacetamide derivatives under reflux conditions in ethanol or methanol. Key steps include optimizing molar ratios (e.g., 1:1.2 for oxime:chloroacetamide) and reaction time (6–8 hours at 60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (~70–85%) . Alternative routes involve esterification of indole-3-acetic acid using methanol under acid catalysis (e.g., H₂SO₄), followed by hydroxylamine treatment to introduce the hydroxyimino group .
Q. How is the structural integrity of this compound verified in synthetic chemistry research?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- FT-IR : Peaks at ~3200–3400 cm⁻¹ (N–H stretch of indole), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (C=N of hydroxyimino group).
- ¹H-NMR : Signals at δ 3.7–3.8 ppm (ester OCH₃), δ 6.5–7.8 ppm (indole aromatic protons), and δ 8.1–8.3 ppm (hydroxyimino proton).
- X-ray crystallography : Used to resolve bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles for conformational analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific GHS classifications are unavailable, standard precautions for indole derivatives apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via incineration or approved chemical waste protocols .
Advanced Research Questions
Q. How do modifications to the hydroxyimino group influence the compound's bioactivity?
- Methodological Answer : Substituents on the hydroxyimino group (e.g., halogenation, alkylation) significantly alter bioactivity. For example:
- Antioxidant activity : Electron-withdrawing groups (e.g., –Cl) enhance radical scavenging in DPPH/FRAP assays by stabilizing the oxime radical intermediate .
- Anticancer activity : Bulky substituents may reduce intercalation with DNA but improve selectivity for enzyme targets (e.g., PAD inhibitors) . Computational modeling (DFT) and SAR studies are critical for optimizing substitutions .
Q. What analytical techniques are most effective in quantifying purity and stability under varying conditions?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities (<0.5%) and degradation products (e.g., hydrolysis to indole-3-acetic acid).
- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks reveals ester hydrolysis as the primary degradation pathway. Buffered solutions (pH 6–7) improve stability .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., antioxidant vs. anticancer efficacy) arise from assay-specific conditions:
- Cell line variability : Test in multiple cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) to assess tissue-specific effects .
- Concentration gradients : Use IC₅₀/EC₅₀ values normalized to controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity).
- Mechanistic studies : Combine biochemical assays (e.g., DNA intercalation ) with omics approaches (transcriptomics/proteomics) to identify primary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
